(6-Nitro-1,3-benzodioxol-5-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Nitro-1,3-benzodioxol-5-yl)hydrazine” is a chemical compound with the molecular formula C7H7N3O4 . It has an average mass of 197.148 Da and a monoisotopic mass of 197.043655 Da .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place and kept sealed in dry conditions .
Scientific Research Applications
Antimicrobial Applications
(6-Nitro-1,3-benzodioxol-5-yl)hydrazine derivatives have shown potential in antimicrobial applications. Specifically, certain derivatives synthesized by the reaction of 2 H-benzo[b][1,4]thiazin-3(4 H)-one with hydrazine derivatives and subsequent oxidation have exhibited potent antimicrobial activity. The efficacy of these compounds was confirmed through FTIR, 1 HNMR, 13 CNMR, and Mass studies, with some compounds showing significant potency against microbial species. This suggests a promising role for these derivatives in developing new antimicrobial agents (Maheshwari & Goyal, 2016) (Maheshwari & Goyal, 2017).
Structural Studies
The structural aspects of this compound and its derivatives have been explored in various studies. For instance, the complete molecule of a related compound was generated by applying a center of inversion, revealing weak π–π intermolecular interactions that provide some packing stability (Jasinski et al., 2011).
Antiproliferative and Antibacterial Activity
Compounds functionalized with 6-nitro groups synthesized by the reaction of benzylidene tetralones with hydrazine have demonstrated antiproliferative activity against cancer cell lines and antibacterial activity against specific strains. This highlights the potential of these compounds in cancer treatment and bacterial infection control (Cuartas et al., 2019).
Energetic Compound Applications
This compound derivatives have been assessed for their potential as high-performance and safe energetic compounds. Studies have focused on their physical, thermodynamic, sensitivity, detonation, and combustion properties, comparing them to well-known explosives. The results suggest these compounds could serve as organic explosives or energetic ingredients in solid propellants (Keshavarz et al., 2015).
Safety and Hazards
“(6-Nitro-1,3-benzodioxol-5-yl)hydrazine” may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
Mechanism of Action
Target of Action
Related compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been shown to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Action Environment
It is generally recommended to store similar compounds in a dark place, sealed in dry conditions, at room temperature .
Properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-9-4-1-6-7(14-3-13-6)2-5(4)10(11)12/h1-2,9H,3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBPQOLOKZLPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)NN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.